2-(3-Fluoro-phenyl)-2-methoxy-ethylamine
Overview
Description
2-(3-Fluoro-phenyl)-2-methoxy-ethylamine: is an organic compound that features a fluorinated phenyl ring and a methoxyethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine typically involves the reaction of 3-fluorobenzaldehyde with methoxyethylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of green solvents and sustainable practices, such as water as a solvent, is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry: 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of fluorinated phenyl groups on biological activity. It serves as a model compound for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for the exploration of new pharmacophores and the development of compounds with enhanced biological activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine involves its interaction with specific molecular targets in biological systems. The fluorinated phenyl group can enhance the compound’s binding affinity to target proteins, while the methoxyethylamine group can modulate its pharmacokinetic properties. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the nature of the target .
Comparison with Similar Compounds
3-Fluorophenethylamine: Similar structure but lacks the methoxy group.
2-Methoxyphenethylamine: Similar structure but lacks the fluorine atom.
3-Fluoro-4-methoxyphenethylamine: Contains both fluorine and methoxy groups but in different positions on the phenyl ring.
Uniqueness: 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical and biological properties. This unique structure allows for specific interactions with molecular targets and can lead to distinct pharmacological effects .
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-methoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHNIUNUHHPPHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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